molecular formula C17H20N2O B4408740 2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide

2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide

Cat. No.: B4408740
M. Wt: 268.35 g/mol
InChI Key: CJKAVJBSSPKLTE-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide is an organic compound with the molecular formula C10H14N2O. It is a white to off-white crystalline powder that is soluble in methanol . This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Properties

IUPAC Name

2,2-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-17(2,3)16(20)19-15-6-4-13(5-7-15)12-14-8-10-18-11-9-14/h4-11H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKAVJBSSPKLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide typically involves the reaction of 4-(4-pyridinylmethyl)aniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-N-(4-pyridinyl)propanamide
  • 2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide
  • 2,2-dimethyl-N-{[4-(4-pyridinylmethyl)phenyl]carbamothioyl}propanamide

Uniqueness

2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide is unique due to its specific structural features, such as the presence of both a pyridine ring and a dimethylpropanamide group. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide
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2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide

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